5alpha-Cholesta-7,24-dien-3beta-ol
Overview
Description
Synthesis Analysis
The chemical synthesis of sterols related to 5alpha-Cholesta-7,24-dien-3beta-ol involves complex methods that yield various isomers and derivatives. For instance, Knapp and Schroepfer (1975) described the synthesis of multiple sterol compounds, including 4alpha-methyl and 4beta-methyl isomers of (24R)-24-ethyl-5alpha-cholestan-3beta-ol, providing a foundational understanding of sterol synthesis techniques and their spectral properties (Knapp & Schroepfer, 1975).
Molecular Structure Analysis
The molecular structure of sterols, including 5alpha-Cholesta-7,24-dien-3beta-ol, is characterized by complex ring systems and functional groups. Conner et al. (1977) utilized single crystal structural analysis to determine the location and absolute configuration of the epoxide moiety in sterols, highlighting the importance of molecular structure in understanding sterol function and reactivity (Conner et al., 1977).
Chemical Reactions and Properties
Sterols undergo various chemical reactions, contributing to their diverse biological functions. Musumeci and Sica (2002) explored the oxidation of cholesta-5,7-dien-3beta-yl acetate with urea-hydrogen peroxide, demonstrating the synthetic versatility of sterols and their derivatives in chemical reactions (Musumeci & Sica, 2002).
Physical Properties Analysis
The physical properties of sterols, such as solubility, melting point, and chromatographic behavior, are crucial for their identification, characterization, and application. The high-performance thin-layer chromatographic method developed by Pandey et al. (2007) for quantitative determination of sterols in Clerodendrum inerme demonstrates the importance of physical property analysis in sterol research (Pandey, Verma, & Gupta, 2007).
Chemical Properties Analysis
Understanding the chemical properties of sterols, including reactivity, stability, and interaction with other molecules, is essential for elucidating their biological functions and applications. The study of the enzymatic conversion of sterols by Hsiung, Spike, and Schroepfer (1975) illustrates the chemical properties and metabolic pathways of sterols in biological systems (Hsiung, Spike, & Schroepfer, 1975).
Scientific Research Applications
Reproductive Tract Sterol
5alpha-cholesta-7,24-dien-3beta-ol is notably present in the male hamster reproductive tract, with a concentration three times higher than that of cholesterol, particularly in the epididymal tissue (Legault et al., 1978).
Inhibition of Sterol Synthesis
The compound, along with other 15-oxygenated sterols, has been found to inhibit sterol synthesis effectively in L cells and mouse liver cells, similar to the reduction of HMG-CoA reductase activity (Schroepfer et al., 1977).
Chemical Synthesis
A high yield (96%) in the synthesis of related sterol intermediates has been achieved, indicating its potential for further chemical exploration (Parish et al., 1977).
Biosynthesis in Larvae
Larvae of Calliphora erythrocephala can directly convert cholesterol into cholesta-5,7-dien-3beta-ol, which may play a role in the biosynthesis of ecdysones (Johnson et al., 1975).
Substrate Specificity of Enzymes
The enzyme 3beta-hydroxysteroid oxidase shows high specificity for 3beta-hydroxysteroids, with significant oxidation and inhibition rates for related compounds (Tomioka et al., 1976).
Antiproliferative Activity
Extracts from the marine sponge Polymastia tenax, containing related sterols, have shown promising antiproliferative activity against various cancer cells (Santafé et al., 2002).
Antifungal Activity
Sterols and triterpenes from Ganoderma annulare, including related compounds, exhibit antifungal activity against specific fungal species (Smânia et al., 2003).
Sterol Biosynthesis in Yeast
Yeast cells can synthesize sterols efficiently, even when impaired by the 24-methyl transferase system, which includes transformations of compounds like 5alpha-cholesta-7,24-dien-3beta-ol (Moreau et al., 1975).
properties
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,10,19-21,23-25,28H,6,8-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEPPDGGTSZLBL-SKCNUYALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862357 | |
Record name | Cholesta-7,24-dien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5alpha-Cholesta-7,24-dien-3beta-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5alpha-Cholesta-7,24-dien-3beta-ol | |
CAS RN |
651-54-7 | |
Record name | 5α-Cholesta-7,24-dien-3β-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=651-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesta-7,24-dien-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesta-7,24-dien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5alpha-Cholesta-7,24-dien-3beta-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 - 151 °C | |
Record name | 5alpha-Cholesta-7,24-dien-3beta-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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